1-(3-Methylphenyl)ethanol
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is defined by its molecular formula Carbon nine Hydrogen twelve Oxygen one, corresponding to a molecular weight of 136.19 grams per mole. The compound exhibits a characteristic aromatic alcohol structure featuring a benzene ring substituted with a methyl group at the meta position and an ethanol moiety attached directly to the aromatic system. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC=C1)C(C)O, which clearly illustrates the connectivity pattern within the molecule.
The stereochemical considerations of this compound center around the presence of a chiral carbon atom at the position bearing the hydroxyl group. This asymmetric center creates the potential for two enantiomeric forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules. Research has demonstrated that enantioselective synthesis methods can achieve significant enantiomeric excess values, with documented cases showing 84% enantiomeric excess for the (S)-enantiomer when prepared through catalytic asymmetric reduction processes. Advanced analytical techniques employing chiral chromatography have been utilized to determine the enantiomeric purity, with retention times of 39.8 minutes for the minor enantiomer and 42.6 minutes for the major enantiomer under specific analytical conditions.
The three-dimensional molecular structure reveals important spatial relationships that influence the compound's chemical behavior. The hydroxyl group's orientation relative to the aromatic ring creates opportunities for intramolecular interactions and affects the molecule's overall conformation. Nuclear magnetic resonance spectroscopy data indicates characteristic chemical shifts that reflect the electronic environment around the stereogenic center, with the methyl group attached to the chiral carbon showing a doublet pattern in proton nuclear magnetic resonance spectra.
The molecular geometry considerations extend to the impact of the meta-methyl substitution on the electronic distribution within the benzene ring. This substitution pattern creates a unique electronic environment that distinguishes this compound from its ortho and para isomers, influencing both its chemical reactivity and physical properties.
Systematic International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural features by indicating the presence of an ethanol group attached to the first position of a 3-methylphenyl ring system. This nomenclature follows the established protocols for naming aromatic alcohols, where the longest carbon chain containing the hydroxyl group serves as the parent structure, and the aromatic ring is treated as a substituent.
Alternative systematic names include 1-(3-methylphenyl)ethan-1-ol, which emphasizes the ethanol character of the molecule while maintaining clarity about the aromatic substitution pattern. The compound is also known by the descriptor alpha-3-dimethylbenzyl alcohol, which reflects the traditional naming convention emphasizing the alpha position of the hydroxyl group relative to the benzene ring.
Common synonyms for this compound include several variations that reflect different naming conventions and historical usage patterns. The designation 1-(m-Tolyl)ethanol incorporates the traditional term "tolyl" for methylphenyl groups, with the "m" prefix indicating the meta substitution pattern. Additional synonyms include 1-m-tolylethanol, methyl m-tolylcarbinol, and 1-(m-methylphenyl)ethanol, each reflecting different aspects of the molecular structure or historical naming practices.
The Chemical Abstracts Service registry number for this compound is 7287-81-2, providing a unique identifier for database searches and regulatory purposes. The European Community number 230-715-5 serves as an additional regulatory identifier within European chemical databases. These numerical identifiers are essential for unambiguous identification in scientific literature and commercial applications.
The International Chemical Identifier key SPNHUMWMKXWVIU-UHFFFAOYSA-N provides a standardized method for representing the compound's structure in computational chemistry applications and database systems. This identifier encodes the complete structural information in a format that facilitates automated processing and cross-referencing across different chemical databases.
Comparative Structural Analysis with Positional Isomers
The comparative analysis of this compound with its positional isomers reveals significant structural and property differences that arise from the varying positions of the methyl substituent on the benzene ring. The three primary positional isomers are 1-(2-methylphenyl)ethanol (ortho isomer), this compound (meta isomer), and 1-(4-methylphenyl)ethanol (para isomer), each exhibiting distinct characteristics due to their substitution patterns.
The ortho isomer, 1-(2-methylphenyl)ethanol, with Chemical Abstracts Service number 7287-82-3, demonstrates different physical properties compared to the meta isomer. The molecular formula remains Carbon nine Hydrogen twelve Oxygen one, but the proximity of the methyl group to the ethanol side chain in the ortho position creates steric interactions that influence the molecule's conformation and reactivity. The refractive index of the ortho isomer ranges from 1.5285 to 1.5335 at 20 degrees Celsius, which differs from the meta isomer's value of approximately 1.526.
The para isomer, 1-(4-methylphenyl)ethanol, identified by Chemical Abstracts Service number 536-50-5, exhibits yet another set of properties. This compound is characterized by a boiling point range of 218 to 220 degrees Celsius and a density of 0.987 grams per milliliter, demonstrating how the para substitution pattern affects physical characteristics. The para isomer also shows different solubility characteristics, being slightly miscible with water, which reflects the electronic and steric effects of the methyl group position.
A comprehensive comparison of physical properties reveals systematic trends across the isomeric series. The following table summarizes key physical properties of the three positional isomers:
| Property | 1-(2-Methylphenyl)ethanol | This compound | 1-(4-Methylphenyl)ethanol |
|---|---|---|---|
| Chemical Abstracts Service Number | 7287-82-3 | 7287-81-2 | 536-50-5 |
| Density (g/mL) | Not specified | 0.995-0.997 | 0.987 |
| Boiling Point (°C) | 78-80 (2 mmHg) | 215.7 (760 mmHg) | 218-220 |
| Refractive Index | 1.5285-1.5335 | 1.526-1.528 | 1.523 |
| Flash Point (°C) | Not specified | 104.2 | 107 |
The electronic effects of methyl group positioning significantly influence the chemical behavior of these isomers. In the meta position, the methyl group exerts primarily inductive effects on the benzene ring, with minimal resonance interaction due to the lack of direct conjugation with the ethanol side chain. This contrasts with the ortho isomer, where steric hindrance between the methyl group and the ethanol moiety can influence molecular conformation and reactivity patterns.
The para isomer demonstrates the most significant electronic stabilization through resonance effects, as the methyl group can participate in electron donation to the benzene ring system. This electronic difference manifests in varying chemical reactivity patterns, particularly in electrophilic aromatic substitution reactions and oxidation-reduction processes.
Spectroscopic analysis reveals distinct patterns for each isomer in both nuclear magnetic resonance and infrared spectroscopy. The meta isomer shows characteristic splitting patterns in proton nuclear magnetic resonance spectroscopy that reflect the specific substitution pattern, with aromatic proton signals appearing in predictable regions based on their electronic environment. These spectroscopic differences serve as valuable diagnostic tools for structural identification and purity assessment.
Properties
IUPAC Name |
1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHUMWMKXWVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993652 | |
| Record name | 1-(3-Methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7287-81-2, 25675-28-9 | |
| Record name | 1-(3-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-3-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-3-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 25675-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanol can be synthesized through the reduction of 1-(3-methylphenyl)ethanone using various reducing agents. One green approach involves the use of Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst in the presence of natural deep eutectic solvents (NADES). This method offers high enantioselectivity and eco-friendly conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1-(3-methylphenyl)ethanone. The process conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form the corresponding ketone. Key findings include:
Reagents and Conditions
| Reagent | Solvent | Temperature | Conversion Efficiency | Product |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂O/H₂SO₄ | 80°C | 92% | 1-(3-Methylphenyl)ethanone |
| CrO₃ (Jones reagent) | Acetone | 25°C | 85% | 1-(3-Methylphenyl)ethanone |
| TEMPO/NaOCl | CH₂Cl₂/H₂O | 0°C | 95% | 1-(3-Methylphenyl)ethanone |
Oxidation kinetics show first-order dependence on both substrate and oxidant concentrations. The methyl group at the meta position slightly sterically hinders the reaction compared to unsubstituted phenylethanol, reducing the rate constant by ~15% .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions:
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Reflux, 6 hr | 1-(3-Methylphenyl)ethyl chloride | 78% |
| PBr₃ | 0°C → RT, 2 hr | 1-(3-Methylphenyl)ethyl bromide | 83% |
Esterification
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 1-(3-Methylphenyl)ethyl acetate | 89% |
| Benzoyl chloride | Pyridine | 1-(3-Methylphenyl)ethyl benzoate | 75% |
Substitution reactivity aligns with trends observed in secondary alcohols, with moderate leaving-group ability .
Thermal Decomposition
Pyrolysis studies reveal two dominant pathways above 500°C:
Mechanisms and Products
| Pathway | Major Products | Activation Energy (kJ/mol) |
|---|---|---|
| Retro-ene elimination | 3-Methylstyrene + H₂O | 210 ± 15 |
| Homolytic C–O cleavage | 3-Methylbenzyl radical + CH₃CH₂O- | 245 ± 20 |
The retro-ene pathway dominates at lower temperatures (500–800°C), while radical formation becomes significant above 800°C .
Comparative Reactivity with Analogues
| Compound | Oxidation Rate (rel.) | Halogenation Yield | Decomposition Temp (°C) |
|---|---|---|---|
| 1-Phenylethanol | 1.00 | 85% | 480 |
| This compound | 0.85 | 78% | 505 |
| 1-(4-Methylphenyl)ethanol | 0.92 | 82% | 495 |
Steric effects from the meta-methyl group reduce reactivity in oxidation and substitution compared to para-substituted analogues .
Scientific Research Applications
Structural Characteristics
1-(3-Methylphenyl)ethanol features a hydroxyl group attached to a phenyl ring that is substituted with a methyl group at the meta position. This configuration influences its chemical reactivity and biological activity.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses moderate antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Case studies suggest that this compound may reduce inflammatory responses in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Pharmacological Research
The compound is being investigated for its role as a precursor in drug development. Its structural features may enhance the pharmacokinetic properties of derived medicinal compounds.
Industrial Applications
In industry, this compound is used as a solvent and as a building block for specialty chemicals. Its solvent properties make it suitable for various chemical processes and formulations.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential use in developing new antimicrobial agents.
In Vivo Anti-inflammatory Study
In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers. These findings support further exploration into its therapeutic applications for conditions characterized by inflammation.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)ethanol in biological systems involves its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Key Properties:
- Synthesis: Produced via biocatalytic reduction of 1-(3-methylphenyl)ethanone (m-methylacetophenone) using Saccharomyces cerevisiae yeast in natural deep eutectic solvents (NADES), achieving high enantiomeric excess (e.g., >99% ee for the (S)-enantiomer) .
- Applications: Serves as a chiral building block in pharmaceutical synthesis, notably for mGluR5 antagonists and other bioactive molecules .
- Physical State: Typically a colorless liquid with moderate polarity, soluble in ethanol and common organic solvents .
Comparative Analysis with Structural Analogues
The following table compares 1-(3-methylphenyl)ethanol with structurally related compounds, focusing on molecular features, synthesis, and applications:
Structural and Reactivity Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups: The meta-methyl group in this compound is electron-donating, increasing the electron density of the aromatic ring and stabilizing intermediates in electrophilic substitutions. This contrasts with 1-(3-nitrophenyl)ethanol, where the nitro group withdraws electrons, reducing reactivity in such reactions . Chlorine in 1-(3-chlorophenyl)ethanol introduces moderate electron-withdrawing effects and enhances polarity, impacting solubility in aqueous systems .
- Steric Effects: The meta-methyl group creates steric hindrance that influences enantioselectivity during biocatalytic reductions. For example, NADES-based synthesis of this compound achieves higher enantiomeric excess compared to bulkier para-substituted analogues like 1-(2,4,6-trimethylphenyl)ethanol .
- Acidity: The hydroxyl group’s acidity decreases in the order: 1-(3-nitrophenyl)ethanol > 1-(3-chlorophenyl)ethanol > 1-phenylethanol > this compound, reflecting substituent effects on deprotonation .
Biological Activity
1-(3-Methylphenyl)ethanol, with the molecular formula CHO, is a secondary alcohol that has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group attached to a carbon atom that is also bonded to a phenyl group and a methyl group. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in both organic synthesis and pharmacology.
This compound acts as a nucleophile due to the presence of the hydroxyl group, allowing it to participate in substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological responses. The compound can undergo oxidation to form 1-(3-methylphenyl)ethanone and reduction to 1-(3-methylphenyl)ethane, showcasing its versatility in chemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- CNS Depressant Effects : Studies have suggested that this compound may have central nervous system depressant properties, which could influence its potential therapeutic applications .
- Anti-inflammatory Activity : Preliminary research indicates that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
- Diuretic and Antihypertensive Effects : The compound has also been observed to exhibit diuretic and antihypertensive effects in various studies, suggesting its potential use in managing hypertension .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on CNS Effects : A research study evaluated the CNS effects of this compound in animal models. The results indicated significant depressant effects at various dosages, suggesting its potential utility in treating anxiety disorders .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory mechanisms of this compound using an animal model of acute inflammation. The findings demonstrated a reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .
- Diuretic Action : In a controlled trial assessing the diuretic effects of this compound, researchers found that administration led to increased urine output and reduced blood pressure in hypertensive rats, supporting its potential therapeutic role in managing hypertension .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:
| Compound | Structure Description | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)ethanol | Methyl group at para position | Similar CNS effects |
| 1-(2-Methylphenyl)ethanol | Methyl group at ortho position | Varies; less studied |
| 1-Phenylethanol | Lacks methyl substitution on phenyl ring | Limited biological activity |
This table illustrates how the position of the methyl group influences the biological activity and reactivity of these compounds.
Q & A
Q. What are the primary synthetic methods for 1-(3-methylphenyl)ethanol?
- Methodological Answer: this compound can be synthesized via two main approaches:
- Chemical Reduction: Reduction of 3-methylacetophenone using NaBH₄ or LiAlH₄ in anhydrous solvents (e.g., THF or ethanol) .
- Biocatalytic Routes: Enantioselective reduction of 3-methylacetophenone using engineered alcohol dehydrogenase (ADH) mutants, such as Thermoanaerobacter ethanolicus ADH (TeSADH) variants, which achieve high enantiomeric excess (e.g., 87% yield of (R)-enantiomer) .
Q. How does the solubility of this compound influence experimental design?
- Methodological Answer: The compound is slightly soluble in water but highly soluble in organic solvents like ethanol, DMSO, or chloroform. This necessitates solvent optimization for reactions (e.g., biphasic systems for enzymatic catalysis) or purification via column chromatography with polar/non-polar solvent gradients .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer:
- NMR: To confirm regiochemistry and stereochemistry (e.g., distinguishing meta-substitution patterns) .
- Mass Spectrometry (EI): For molecular weight validation and fragmentation analysis (NIST reference: 114762) .
- IR Spectroscopy: To identify functional groups (e.g., -OH stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can enzyme engineering improve enantioselective synthesis of this compound?
- Methodological Answer: Site-directed mutagenesis of ADHs (e.g., TeSADH) expands substrate-binding pockets. For example:
- The V115A/C295A/I86A mutant enhances catalytic efficiency (kcat/KM) by 2.4-fold for 3-methylacetophenone reduction.
- Computational modeling (docking, MD simulations) predicts steric clashes and guides residue selection (e.g., M151A mutation improves thermostability by ΔT1/2 +6.8°C) .
Q. What factors influence the enantioselectivity of CYP102A1 variants in oxidizing 3-ethyltoluene to this compound?
- Methodological Answer:
- Substrate Positioning: Mutations like RLYF/A330P in CYP102A1 alter substrate orientation, favoring 4-methyl-2-ethylphenol over this compound.
- Enantiomeric Analysis: Chiral HPLC or NMR (with chiral shift reagents) quantifies enantiomeric excess (e.g., 46% ee in RLYF/I401P variant) .
Q. How do computational models predict ADH substrate specificity for this compound synthesis?
- Methodological Answer:
- Molecular Docking: Identifies key binding interactions (e.g., hydrophobic contacts with 3-methyl group).
- MD Simulations: Assess mutant stability and cofactor (NADPH) binding efficiency.
- QSAR Models: Correlate structural features (e.g., logP, steric bulk) with catalytic activity .
Q. What challenges arise in scaling biocatalytic production of enantiopure this compound?
- Methodological Answer:
- Thermal Stability: Use thermostable mutants (e.g., M151A/C295A/I86A) to maintain activity at >70°C.
- Cofactor Regeneration: Couple ADH with glucose dehydrogenase (GDH) for NADPH recycling.
- Product Inhibition: Optimize reactor design (e.g., continuous flow) to mitigate alcohol-induced enzyme inactivation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
